

Minimizing off-target kinase inhibition of (S)-Ceralasertib

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Compound of Interest		
Compound Name:	(S)-Ceralasertib	
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Technical Support Center: (S)-Ceralasertib

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing off-target kinase inhibition of **(S)-Ceralasertib** (AZD6738).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of (S)-Ceralasertib?

(S)-Ceralasertib, also known as AZD6738, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine protein kinase.[1] [2][3][4][5][6][7] ATR is a critical regulator of the DNA Damage Response (DDR), particularly in response to replication stress.[8][9]

Q2: How selective is **(S)-Ceralasertib** for ATR kinase?

(S)-Ceralasertib has demonstrated a high degree of selectivity for ATR kinase. In a broad in vitro screen of 442 kinases, none exhibited more than 50% inhibition at a 1 μ M concentration.[1] Furthermore, it shows no significant inhibition of other closely related PI3K-like kinases such as DNA-PK, ATM, and mTOR, with IC50 values greater than 5 μ M in cellular assays.[1][2][10] The nearest identified off-target is mTOR, with a GI50 of 5.7 μ mol/L.[2][10]



Q3: What are the known biochemical and cellular IC50 values for **(S)-Ceralasertib** against its primary target?

(S)-Ceralasertib inhibits the ATR enzyme with a biochemical IC50 of 1 nM.[3][5][6][7] In cellular assays, it inhibits the phosphorylation of the ATR substrate CHK1 with an IC50 of 74 nM.[1]

Troubleshooting Guide: Minimizing and Characterizing Off-Target Effects

Even with highly selective inhibitors, it is crucial to experimentally verify on-target and potential off-target effects. This guide provides troubleshooting strategies for researchers encountering unexpected results or wishing to rigorously characterize the selectivity of **(S)-Ceralasertib** in their experimental models.

Issue 1: Unexpected Phenotype Observed at High Concentrations

If you observe a cellular phenotype that is inconsistent with known ATR inhibition, especially at high concentrations of **(S)-Ceralasertib**, consider the possibility of off-target effects.

 Recommendation: Perform a dose-response experiment and correlate the phenotype with the IC50 for ATR inhibition in your cell line. Effects that only manifest at concentrations significantly higher than the ATR cellular IC50 (74 nM) may be due to off-target activities.

Issue 2: How can I confirm that the observed effects in my cellular model are due to ATR inhibition?

To ensure the observed cellular response is a direct result of ATR inhibition by **(S)- Ceralasertib**, it is important to perform target validation experiments.

- Recommendation 1: Western Blot Analysis. Analyze the phosphorylation status of downstream targets of ATR. A decrease in the phosphorylation of CHK1 (Ser345) is a direct indicator of ATR inhibition.[1]
- Recommendation 2: Cellular Thermal Shift Assay (CETSA). This assay can confirm direct
 binding of (S)-Ceralasertib to ATR in intact cells. Target engagement is verified by a shift in
 the thermal stability of the target protein upon ligand binding.[11][12][13][14]



Issue 3: How can I proactively identify potential off-targets of **(S)-Ceralasertib** in my specific experimental system?

While **(S)-Ceralasertib** is highly selective, its off-target profile in your unique cellular context may not have been fully characterized.

- Recommendation 1: Kinase Selectivity Profiling. Utilize a commercial kinase screening service to profile (S)-Ceralasertib against a broad panel of kinases at a concentration where you observe your phenotype of interest.[1]
- Recommendation 2: Chemoproteomics. This unbiased approach can identify both kinase and non-kinase off-targets directly from cell lysates.[15][16][17][18][19] This is particularly useful for identifying unanticipated interactions.

Data Presentation

Table 1: Kinase Selectivity of (S)-Ceralasertib

Target	Assay Type	IC50 / GI50	Reference
ATR	Biochemical	1 nM	[3][5][6][7]
ATR (pCHK1)	Cellular	74 nM	[1]
mTOR	Cellular	5.7 μΜ	[2][10]
DNA-PK	Cellular	> 5 μM	[1]
ATM	Cellular	> 5 μM	[1]
AKT	Cellular	> 5 μM	[1]
Kinome Screen (442 kinases)	Biochemical	> 1 μM (>50% inhibition)	[1]

Experimental Protocols

1. Western Blot for pCHK1 Inhibition

Troubleshooting & Optimization





This protocol is to confirm the on-target activity of **(S)-Ceralasertib** by measuring the inhibition of CHK1 phosphorylation.

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of **(S)-Ceralasertib** (e.g., 0, 10, 50, 100, 500 nM) for the desired time.
- Induce DNA Damage (Optional but Recommended): To robustly activate the ATR pathway, treat cells with a DNA damaging agent (e.g., hydroxyurea or UV radiation) for a short period before harvesting.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-CHK1 (Ser345) and total CHK1. Use a loading control like beta-actin or GAPDH.
- Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

2. Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for confirming the direct binding of **(S)-Ceralasertib** to ATR in a cellular context.

- Cell Treatment: Treat intact cells or cell lysates with (S)-Ceralasertib at the desired concentration or with a vehicle control (DMSO) for one hour.
- Heat Challenge: Aliquot the treated cells/lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature.



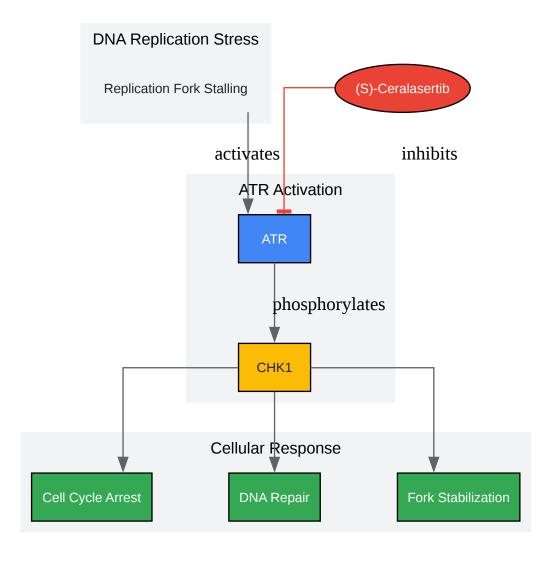
- Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet aggregated proteins.
- Analysis: Collect the supernatant and analyze the amount of soluble ATR protein by Western blot or other protein detection methods. A ligand-induced stabilization will result in more soluble protein at higher temperatures in the drug-treated samples compared to the vehicle control.
- 3. ADP-Glo™ Kinase Assay for Selectivity Profiling

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced. It can be adapted to screen **(S)-Ceralasertib** against a panel of kinases.

- Reaction Setup: In a 384-well plate, set up kinase reactions containing the kinase of interest, its substrate, ATP, and varying concentrations of **(S)-Ceralasertib**.
- Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
- Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. A decrease in signal indicates inhibition by **(S)-Ceralasertib**.

Visualizations

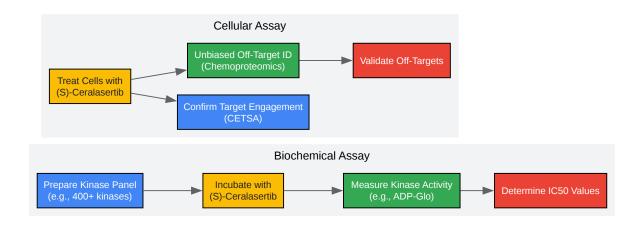




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Caption: ATR Signaling Pathway and (S)-Ceralasertib's Mechanism of Action.

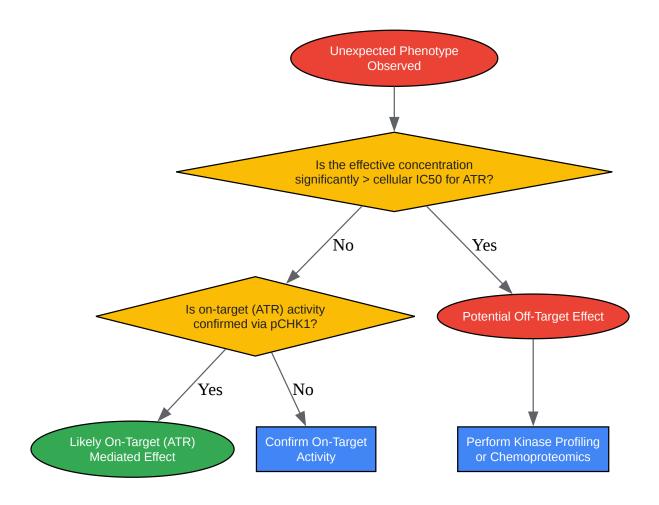




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Caption: Workflow for Assessing (S)-Ceralasertib Kinase Selectivity.





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Caption: Troubleshooting Logic for Unexpected Experimental Outcomes.

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